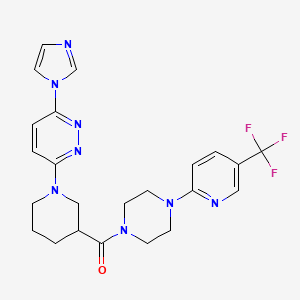

(1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Description

This compound features a pyridazine core substituted with a 1H-imidazole moiety, a piperidine ring, and a piperazine-linked trifluoromethylpyridine group. Such structural motifs are common in medicinal chemistry for targeting receptors or enzymes, particularly in oncology and immunology. The pyridazine-imidazole hybrid may enhance binding to kinase or G-protein-coupled receptors (GPCRs), while the trifluoromethyl group improves metabolic stability and lipophilicity . Synthesis likely involves multi-step heterocyclic condensation, similar to methods described for pyrimidine derivatives (e.g., reflux in ethanol/acetic acid for cyclization) .

Properties

IUPAC Name |

[1-(6-imidazol-1-ylpyridazin-3-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N8O/c24-23(25,26)18-3-4-19(28-14-18)31-10-12-32(13-11-31)22(35)17-2-1-8-33(15-17)20-5-6-21(30-29-20)34-9-7-27-16-34/h3-7,9,14,16-17H,1-2,8,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPOYTRSXBHQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, with CAS number 1334371-26-4, is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-inflammatory research. This article reviews the biological activity of this compound based on diverse sources, including recent studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The structural complexity includes multiple heterocyclic components, which are crucial for its biological activity. The presence of imidazole and pyridine rings suggests potential interactions with biological targets.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of similar compounds within the same chemical family. For instance, a series of substituted benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, several compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .

While specific data on the compound is limited, its structural analogs suggest that it may possess similar anti-mycobacterial properties due to the presence of piperidine and piperazine moieties, which have been associated with enhanced biological activity.

Anti-Inflammatory Activity

The compound's structure also hints at potential anti-inflammatory effects. Research on related compounds has shown varying degrees of inhibition against cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For example, certain derivatives demonstrated COX-II inhibitory activities with IC50 values as low as 0.52 μM, indicating strong anti-inflammatory potential .

Case Studies and Research Findings

Several studies have highlighted the importance of bioisosteres in drug design, particularly in enhancing potency and selectivity against target enzymes . The compound's imidazole and pyridine rings can influence its pharmacokinetic properties, potentially leading to increased efficacy in therapeutic applications.

Table: Summary of Biological Activities

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

- Pyridazine and imidazole rings : Known for their biological activity.

- Piperidine and piperazine moieties : Commonly found in many pharmaceuticals.

Antimicrobial Activity

Research has shown that compounds containing imidazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have been synthesized and tested for their effectiveness against various bacterial strains. Studies indicate that certain piperidine derivatives demonstrate promising antibacterial activity when compared to established antibiotics, suggesting that the target compound may also possess similar properties .

Anticancer Potential

A notable area of research involves the evaluation of imidazole-containing compounds for their anticancer properties. The compound's structure allows for potential interaction with cancer cell pathways, particularly through mechanisms involving apoptosis induction or cell cycle arrest. In vitro studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines, indicating a potential avenue for further exploration of the target compound in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated, particularly in models of neurodegenerative diseases. Compounds with piperidine and imidazole functionalities have been reported to enhance cognitive functions and protect neuronal cells from oxidative stress. These effects are attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Variations in substituents on the piperidine or pyridazine rings can significantly influence biological activity. For example:

- Trifluoromethyl substitutions : Often enhance lipophilicity and biological activity.

- Imidazole ring modifications : Can affect the binding affinity to biological targets.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of novel piperidine derivatives, it was found that modifications to the imidazole moiety significantly impacted antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard broth dilution methods, revealing several candidates with MIC values comparable to existing antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another study focused on synthesizing derivatives of related compounds demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The mechanism was linked to increased apoptosis rates, suggesting that structural components similar to those in the target compound could be effective in developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Target Specificity

Key Observations:

- Pyridazine vs.

- Trifluoromethyl Group : This substituent enhances metabolic stability and target affinity compared to methoxy or methyl groups in the dual H1/H4 ligand .

Pharmacological and ADME Profiles

Key Observations:

- The trifluoromethylpyridine group in the target compound likely reduces CYP3A4 inhibition risk compared to BMS-536924 (precursor to BMS-695735), which required optimization for CYP liabilities .

- High plasma protein binding (common in lipophilic heterocycles) may limit free drug availability, necessitating formulation adjustments.

Q & A

Q. Structural Confirmation :

- NMR : ¹H and ¹³C NMR to verify proton environments and carbon backbone (e.g., imidazole protons at δ 7.5–8.0 ppm, trifluoromethyl signals at ~δ 120–125 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed within 0.001 Da error) .

Basic: What physicochemical properties are critical for experimental design involving this compound?

Answer:

- Solubility : Poor aqueous solubility due to lipophilic trifluoromethyl and piperazine groups. Use DMSO for stock solutions (validate stability via HPLC) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Monitor by TLC or LC-MS during storage (recommended: −20°C, desiccated) .

- LogP : Predicted >3 (via computational tools like MarvinSketch), indicating membrane permeability for cellular assays .

Basic: How should researchers design biological activity assays for this compound?

Answer:

- Target Selection : Prioritize kinases or GPCRs (e.g., histamine receptors), given structural analogs in and .

- Assay Conditions :

- Use HEK-293 cells transfected with target receptors for binding assays (IC₅₀ determination via fluorescence polarization) .

- Include controls (e.g., known inhibitors like JNJ-7777120 for H4R) .

- Dose-Response : Test 0.1 nM–10 μM in triplicate, with vehicle controls (DMSO ≤0.1%) .

Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?

Answer:

- Low Coupling Efficiency : Steric hindrance from the piperidine-pyridazine core. Mitigate by:

- Using microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction kinetics .

- Introducing bulky protecting groups (e.g., tert-butoxycarbonyl) to pre-organize intermediates .

- Byproduct Formation : Monitor via LC-MS; optimize stoichiometry (e.g., 1.2 equivalents of imidazole) and solvent polarity (acetonitrile vs. THF) .

Advanced: How can researchers investigate the compound’s mechanism of action at the molecular level?

Answer:

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., H4R binding pocket). Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) .

- Metabolite Identification : Incubate with liver microsomes (human/rat), then analyze via UPLC-QTOF for oxidative metabolites .

Advanced: How should contradictions in biological activity data across studies be resolved?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, H4R affinity may vary between transfected vs. endogenous systems .

- Statistical Validation : Apply Bland-Altman plots to assess inter-lab variability .

- Orthogonal Assays : Confirm activity via functional assays (e.g., cAMP modulation for GPCRs) alongside binding assays .

Advanced: What computational models predict the compound’s pharmacokinetic and toxicological profiles?

Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG liability .

- Toxicity Profiling : Apply ProTox-II for hepatotoxicity prediction; validate with in vitro assays (e.g., HepG2 cell viability) .

Advanced: What methodologies assess the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (HCl/NaOH). Monitor degradation via HPLC-PDA .

- Long-Term Stability : Store aliquots at −20°C, 4°C, and RT; analyze monthly for 6 months .

Advanced: How can researchers evaluate target selectivity against related receptors or enzymes?

Answer:

- Panel Screening : Test against structurally similar targets (e.g., H1R, H3R for H4R ligands) .

- Crystallography : Co-crystallize with off-target proteins (e.g., CYP3A4) to identify binding motifs .

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.